2-(Bromomethyl)-4-fluoro-5-nitroanisole

Description

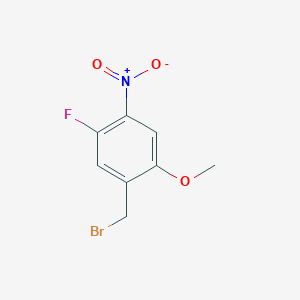

2-(Bromomethyl)-4-fluoro-5-nitroanisole (C₈H₆BrFNO₃, molecular weight 260.05 g/mol) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at position 2, a fluorine atom at position 4, a nitro (-NO₂) group at position 5, and a methoxy (-OCH₃) group at position 1 (relative to the bromomethyl substituent). This multifunctional structure renders it highly reactive, particularly in nucleophilic substitution and coupling reactions. It is commonly employed as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing nitro group and halogen reactivity .

Properties

CAS No. |

2006278-10-8 |

|---|---|

Molecular Formula |

C8H7BrFNO3 |

Molecular Weight |

264.05 g/mol |

IUPAC Name |

1-(bromomethyl)-5-fluoro-2-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |

InChI Key |

UCCGYQPNXXLGDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CBr)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluoro-5-nitroanisole typically involves multiple steps. One common method starts with the nitration of 4-fluoroanisole to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluoro-5-nitroanisole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

Nucleophilic Substitution: Products include azides or thiocyanates.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2-(Bromomethyl)-4-fluoro-5-nitroanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluoro-5-nitroanisole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogens and Functional Groups

4-Bromo-2,5-difluoroanisole (CAS 202865-60-9)

- Molecular Formula : C₇H₅BrF₂O

- Molecular Weight : 235.02 g/mol

- Key Features : Bromine at position 4, fluorine at positions 2 and 5, and methoxy at position 1.

- Comparison : The absence of the bromomethyl and nitro groups reduces its reactivity in alkylation or nitration pathways. However, the dual fluorine substituents enhance electron-deficient character, making it suitable for electrophilic aromatic substitution .

α-Bromo-3,5-difluorotoluene (CAS 141776-91-2)

- Molecular Formula : C₇H₅BrF₂

- Molecular Weight : 207.02 g/mol

- Physical Properties : Boiling point 65°C, density 1.6 g/cm³ .

- Key Features : Bromine on the methyl group, fluorine at positions 3 and 3.

- Comparison : Lacks nitro and methoxy groups, limiting its utility in reactions requiring electron-withdrawing directing groups. The bromomethyl group is more accessible for nucleophilic substitution compared to the target compound’s bromomethyl adjacent to a nitro group .

4-Bromo-2-fluoro-6-nitroanisole

- Molecular Formula: C₇H₅BrFNO₃

- Molecular Weight : 262.02 g/mol

- Key Features : Bromine at position 4, fluorine at position 2, nitro at position 6, and methoxy at position 1.

- Comparison : The positional isomerism (nitro at position 6 vs. 5) alters electronic distribution. The nitro group at position 6 may sterically hinder reactions at the bromine site compared to the target compound .

Functional Group Analogues

2-Chloro-4-fluoro-5-nitrobenzoic Acid

- Molecular Formula: C₇H₃ClFNO₄

- Key Features : Chlorine at position 2, fluorine at 4, nitro at 5, and carboxylic acid (-COOH) at position 1.

- Comparison : The carboxylic acid group introduces acidity (pKa ~2–3) and hydrogen-bonding capacity, which the target compound lacks. This makes it more suitable for salt formation or coordination chemistry .

1-Bromo-3-(bromomethyl)-5-fluorobenzene

- Molecular Formula : C₇H₅Br₂F

- Key Features : Bromine at position 1 and bromomethyl at position 3, with fluorine at position 5.

Physicochemical Properties and Reactivity

The table below summarizes key differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 2-(Bromomethyl)-4-fluoro-5-nitroanisole | C₈H₆BrFNO₃ | 260.05 | Not reported | High reactivity in SN2 (bromomethyl), nitro-directed electrophilic substitution |

| 4-Bromo-2,5-difluoroanisole | C₇H₅BrF₂O | 235.02 | Not reported | Electrophilic substitution favored by fluorine |

| α-Bromo-3,5-difluorotoluene | C₇H₅BrF₂ | 207.02 | 65 | Bromomethyl reactivity, no directing groups |

| 4-Bromo-2-fluoro-6-nitroanisole | C₇H₅BrFNO₃ | 262.02 | Not reported | Steric hindrance from nitro at position 6 |

Biological Activity

2-(Bromomethyl)-4-fluoro-5-nitroanisole, identified by its CAS number 2006278-10-8, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 264.05 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily linked to its structural characteristics, particularly the presence of the bromomethyl and nitro groups. These functional groups can influence various biochemical pathways, potentially leading to:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting possible antimicrobial properties for this compound.

- Antitumor Effects : The nitro group is often associated with compounds that exhibit anticancer properties, as it can participate in redox reactions leading to the generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Activity : In a study examining the efficacy of various nitro-substituted compounds against bacterial pathogens, this compound demonstrated significant inhibitory effects on Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function.

- Cytotoxicity in Cancer Cells : Research investigating the cytotoxic effects of halogenated nitroanilines revealed that this compound induced cell death in several cancer cell lines through mechanisms involving ROS generation and subsequent DNA damage. This aligns with findings from other studies where similar compounds exhibited dose-dependent cytotoxicity.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparison with structurally related compounds is beneficial:

| Compound | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Potentially present |

| 4-Fluoro-3-nitroaniline | High | Moderate | Absent |

| 3-Bromonitrobenzene | Low | High | Absent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.